molecular formula C10H13NO2 B12966454 Methyl (S)-3-amino-2-phenylpropanoate

Methyl (S)-3-amino-2-phenylpropanoate

Cat. No.: B12966454
M. Wt: 179.22 g/mol
InChI Key: WSDDSIXJNPGPSI-SECBINFHSA-N
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Description

Methyl (S)-3-amino-2-phenylpropanoate is an organic compound that belongs to the class of esters It is a derivative of phenylalanine, an essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (S)-3-amino-2-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of (S)-3-amino-2-phenylpropanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of enzymatic catalysis, such as lipase-catalyzed esterification, can offer a greener and more sustainable approach to production.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-amino-2-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino esters.

Scientific Research Applications

Methyl (S)-3-amino-2-phenylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of peptides and proteins.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (S)-3-amino-2-phenylpropanoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. It may also interact with receptors and transporters, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-3-amino-2-phenylpropanoic acid: The parent compound without the ester group.

    Ethyl (S)-3-amino-2-phenylpropanoate: An ester derivative with an ethyl group instead of a methyl group.

    Methyl ®-3-amino-2-phenylpropanoate: The enantiomer of the compound.

Uniqueness

Methyl (S)-3-amino-2-phenylpropanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl (2S)-3-amino-2-phenylpropanoate

InChI

InChI=1S/C10H13NO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-/m1/s1

InChI Key

WSDDSIXJNPGPSI-SECBINFHSA-N

Isomeric SMILES

COC(=O)[C@H](CN)C1=CC=CC=C1

Canonical SMILES

COC(=O)C(CN)C1=CC=CC=C1

Origin of Product

United States

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